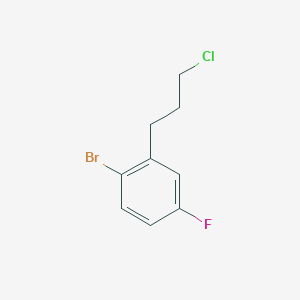
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is an organic compound with the molecular formula C9H8BrClF It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the bromination of 2-(3-chloropropyl)-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(3-chloropropyl)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique halogenated structure.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The bromine, chlorine, and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chloropropane: A halogenated alkane used in organic synthesis and as a phase separation reagent.
1-Bromo-4-chlorobutane: Another halogenated alkane with applications in organic synthesis.
1-Bromo-2-(3-chloropropyl)-4-(fluoromethoxy)benzene: A structurally similar compound with a methoxy group instead of a hydrogen atom on the benzene ring.
Uniqueness: 1-Bromo-2-(3-chloropropyl)-4-fluorobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H9BrClF |
|---|---|
Poids moléculaire |
251.52 g/mol |
Nom IUPAC |
1-bromo-2-(3-chloropropyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,5H2 |
Clé InChI |
XMXNBLVWHBNHDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
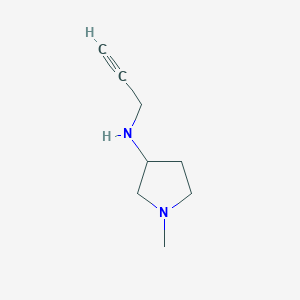
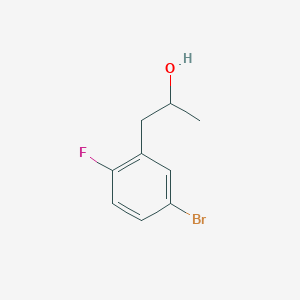
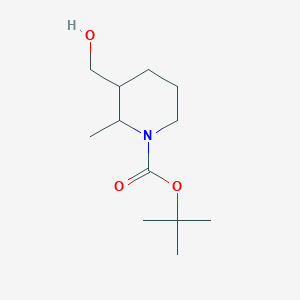
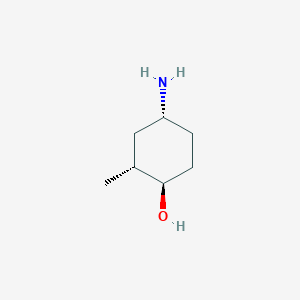
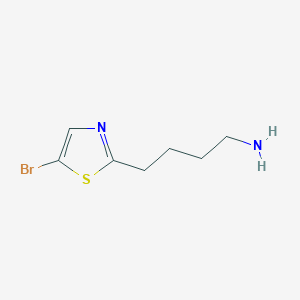
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
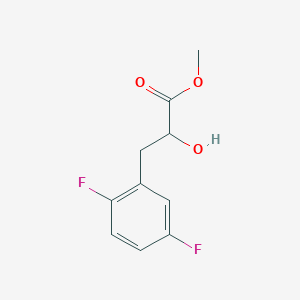
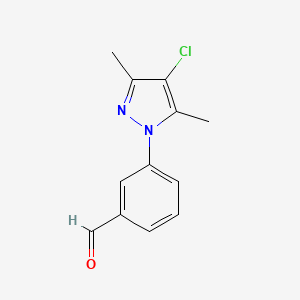
![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)


![4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]benzene-1-sulfonamide](/img/structure/B13558169.png)
![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
